Product packaging for 1-Aminopropylphosphonic acid(Cat. No.:CAS No. 16606-64-7)

1-Aminopropylphosphonic acid

Cat. No.: B092572
CAS No.: 16606-64-7
M. Wt: 139.09 g/mol
InChI Key: DELJNDWGTWHHFA-UHFFFAOYSA-N
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Description

Historical Evolution of 1-Aminoalkylphosphonic Acid Chemistry

The study of phosphorus analogues of natural α-amino acids dates back to the 1940s. psu.edu However, it was in the 1970s and 1980s that the field of 1-aminoalkylphosphonic acids experienced a surge in research interest. frontierspartnerships.org This rapid development was spurred by the discovery of their potential as antimetabolites, compounds that can compete with natural metabolites for the active sites of enzymes and other cellular receptors. frontierspartnerships.org Early research focused on the synthesis of these compounds, with the development of methods like the addition of hypophosphorous acid to diphenylmethylimines to create a range of 1-aminoalkylphosphonous acids, which are isosteres of protein amino acids. psu.edursc.org These could then be oxidized to their corresponding 1-aminoalkylphosphonic acids. rsc.org The first attempts at a systematic nomenclature and coding system for these compounds and their derivatives appeared in 1978, reflecting their growing importance in scientific research. frontierspartnerships.org

1-Aminopropylphosphonic Acid as a Key Representative in Aminophosphonate Research

This compound serves as a significant representative in the broader field of aminophosphonate research. Its relatively simple structure, consisting of a propyl chain with an amino group and a phosphonic acid group at the 1-position, makes it a fundamental model for studying the chemical and biological properties of this class of compounds. Research involving this compound and its derivatives has contributed to a deeper understanding of how aminophosphonates interact with biological systems. For instance, studies on the deamination of this compound and other 1-aminoalkylphosphonic acids have provided insights into their reaction mechanisms and the formation of various products. mdpi.com Furthermore, its use in the development of fungicides highlights its practical applications in agrochemistry. google.com The compound's role extends to materials science, where it has been used to modify the surfaces of metal oxides like TiO2 to create hybrid materials with tailored properties for applications such as catalysis and separation processes. vub.beresearchgate.net

Conceptual Framework: Aminophosphonic Acids as Bio-Isosteric Analogs of Amino Acids

A central concept in understanding the biological significance of aminophosphonic acids is their role as bio-isosteric analogs of amino acids. nih.govresearchgate.net Bioisosterism refers to the principle of substituting one atom or group of atoms in a biologically active compound with another that has similar physical or chemical properties, with the goal of creating a new compound with similar or enhanced biological activity.

In the case of α-aminophosphonic acids, the planar carboxylic acid group (-COOH) of an α-amino acid is replaced by a tetrahedral phosphonic acid group (-PO(OH)₂). mdpi.comnih.gov While the phosphonic and carboxylic acid groups differ in shape, size, and acidity, this substitution is of great interest because the tetrahedral geometry of the phosphorus atom can mimic the transition state of peptide bond cleavage. mdpi.comnih.gov This allows α-aminophosphonic acid derivatives to act as stable analogs of this transition state, thereby inhibiting enzymes involved in proteolysis. mdpi.comnih.gov This inhibitory action is the basis for many of their observed biological activities. mdpi.comtandfonline.com

Featureα-Amino Acidα-Aminophosphonic Acid
Acidic Group Carboxylic acid (-COOH)Phosphonic acid (-PO(OH)₂)
Geometry of Acidic Group PlanarTetrahedral
Biological Role Building blocks of proteinsEnzyme inhibitors, antimetabolites wikipedia.orgfrontierspartnerships.org

Overview of Research Domains Intersecting with this compound Studies

Research on this compound and its analogs intersects with a diverse range of scientific disciplines, reflecting the versatility of this class of compounds.

Medicinal Chemistry: A primary area of investigation is in drug discovery. mdpi.com Due to their ability to mimic the transition state of peptide cleavage, aminophosphonates are explored as potential enzyme inhibitors for various therapeutic targets. mdpi.comwiley.com Derivatives of aminophosphonic acids have been studied for their potential as antibacterial, antiviral, and anticancer agents. nih.govresearchgate.netontosight.ai

Agrochemistry: The biological activity of aminophosphonates extends to agricultural applications. vulcanchem.com For example, some derivatives have been developed as herbicides and fungicides. google.comtandfonline.com

Materials Science: this compound and other organophosphonic acids are used for the surface modification of metal oxides. vub.beresearchgate.net This "grafting" process creates hybrid organic-inorganic materials with tailored surface properties, which are valuable in fields such as catalysis, separation science, and the development of corrosion-resistant coatings. vub.beresearchgate.net

Chemical Synthesis: The development of efficient and stereoselective methods for the synthesis of aminophosphonic acids, including this compound, remains an active area of research. nih.govrsc.orgnih.gov This includes methods like the Kabachnik-Fields and Pudovik reactions, as well as asymmetric synthesis techniques to produce enantiomerically pure compounds, which is often crucial for their biological activity. wikipedia.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10NO3P B092572 1-Aminopropylphosphonic acid CAS No. 16606-64-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminopropylphosphonic acid
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InChI

InChI=1S/C3H10NO3P/c1-2-3(4)8(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DELJNDWGTWHHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864694
Record name Ampropylfos
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Molecular Weight

139.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14047-23-5
Record name Ampropylfos [INN]
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Record name Ampropylfos
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Record name Phosphonic acid, (1-aminopropyl)-
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Record name AMPROPYLFOS
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Nomenclature, Classification, and Stereochemistry of 1 Aminopropylphosphonic Acid

Standardized Nomenclature and Code Systems for 1-Aminoalkylphosphonic Acids

The systematic naming and coding of chemical compounds are crucial for unambiguous identification and communication in the scientific community. For 1-aminopropylphosphonic acid, several standardized systems are in place.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1-aminopropyl)phosphonic acid. matrix-fine-chemicals.comnih.gov It is also known by its synonym, ampropylfos. matrix-fine-chemicals.combcpcpesticidecompendium.orgjst.go.jp The Chemical Abstracts Service (CAS) has assigned the number 14047-23-5 to the racemic mixture of this compound. matrix-fine-chemicals.comlookchem.comsigmaaldrich.com

Different code systems and identifiers are used to catalogue this compound in various databases. These include the InChIKey, which is DELJNDWGTWHHFA-UHFFFAOYNA-N for the racemate, and specific identifiers for its enantiomeric forms. matrix-fine-chemicals.com For instance, the (1R)-enantiomer has an InChIKey of DELJNDWGTWHHFA-GSVOUGTGSA-N, while the (1S)-enantiomer's InChIKey is DELJNDWGTWHHFA-VKHMYHEASA-N. echemi.comnih.gov

Table 1: Standardized Nomenclature and Identifiers for this compound and its Enantiomers

Compound IUPAC Name CAS Number InChIKey
Racemic this compound(1-Aminopropyl)phosphonic acid14047-23-5 matrix-fine-chemicals.comlookchem.comsigmaaldrich.comDELJNDWGTWHHFA-UHFFFAOYNA-N matrix-fine-chemicals.com
(1R)-1-Aminopropylphosphonic acid[(1R)-1-aminopropyl]phosphonic acid98049-00-4 chemicalbook.comalfa-chemistry.comDELJNDWGTWHHFA-GSVOUGTGSA-N nih.govalfa-chemistry.com
(1S)-1-Aminopropylphosphonic acid[(1S)-1-aminopropyl]phosphonic acid98048-99-8 echemi.comparchem.comDELJNDWGTWHHFA-VKHMYHEASA-N echemi.com

Isomeric and Analogous Structures within the Aminopropylphosphonic Acid Series

The aminopropylphosphonic acid series showcases a variety of isomers, each with distinct structural arrangements. These include positional isomers and stereoisomers, which significantly influence the compound's properties and biological interactions.

Positional isomers of aminophosphonic acids are distinguished by the location of the amino group relative to the phosphonic acid group on the alkyl chain. tacr.cz In the context of aminopropylphosphonic acid, this leads to alpha (α), beta (β), and gamma (γ) isomers.

α-Aminopropylphosphonic acid (this compound): The amino group is attached to the same carbon atom as the phosphonic acid group (the α-carbon).

β-Aminopropylphosphonic acid (2-Aminopropylphosphonic acid): The amino group is on the carbon atom adjacent to the one bearing the phosphonic acid group (the β-carbon).

γ-Aminopropylphosphonic acid (3-Aminopropylphosphonic acid): The amino group is on the carbon atom two positions away from the phosphonic acid group (the γ-carbon).

The synthesis and reactivity of these isomers, such as the formation of α,β-unsaturated imines from α-aminophosphonates, have been subjects of chemical research. researchgate.net Furthermore, methods for the enantioseparation of these isomers have been developed using techniques like high-performance liquid chromatography. tacr.czunivie.ac.at

This compound possesses a chiral center at the α-carbon, leading to the existence of two enantiomers: (1R)-1-aminopropylphosphonic acid and (1S)-1-aminopropylphosphonic acid. herts.ac.uk These stereoisomers are non-superimposable mirror images of each other and can exhibit different biological activities.

The (1R)-enantiomer is also referred to as (R)-(-)-(1-aminopropyl)phosphonic acid, and the (1S)-enantiomer as (S)-(+)-(1-aminopropyl)phosphonic acid. echemi.comchemicalbook.com They have distinct CAS numbers, with 98049-00-4 for the (1R) form and 98048-99-8 for the (1S) form. echemi.comchemicalbook.comglobalchemmall.com The synthesis of optically pure α-substituted β- or γ-amino phosphonates can be achieved through various chemical transformations. scispace.com

Table 2: Properties of this compound Enantiomers

Property (1R)-1-Aminopropylphosphonic acid (1S)-1-Aminopropylphosphonic acid
CAS Number 98049-00-4 chemicalbook.comalfa-chemistry.com98048-99-8 echemi.comparchem.com
Synonyms (R)-(-)-(1-Aminopropyl)phosphonic acid chemicalbook.com(S)-(+)-(1-Aminopropyl)phosphonic acid echemi.comglobalchemmall.com
Molecular Formula C3H10NO3P chemicalbook.comC3H10NO3P echemi.com
Molecular Weight 139.09 chemicalbook.com139.09 echemi.com
Melting Point 265-269 °C (lit.) chemicalbook.comalfa-chemistry.com265-269 °C (lit.) echemi.comchemdad.com

Structural Similarities to Neurotransmitters and Other Biomolecules

Aminophosphonic acids are recognized as structural analogues of amino acids. researchgate.net This structural mimicry allows them to interact with biological systems, often acting as competitive inhibitors or antagonists for enzymes and receptors that normally bind to their amino acid counterparts. researchgate.net

Specifically, aminophosphonic acids, including this compound and its isomers, share structural resemblances with key neurotransmitters. For instance, 3-aminopropylphosphonic acid (3-APPA) is an agonist of the GABA-B receptor, indicating its structural similarity to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. scbt.comresearchgate.netresearchgate.net The phosphinic acid analogue of GABA, 3-aminopropylphosphinic acid (3-APPA), is also a potent GABA-B agonist. researchgate.netbohrium.com The structural analogy extends to glutamic acid, an excitatory neurotransmitter, with compounds like L-2-amino-4-phosphonobutyric acid (L-AP4) acting as a selective agonist for certain glutamate (B1630785) receptors. researchgate.netchemicalbook.com

The phosphonic acid group's tetrahedral geometry and higher acidity compared to the planar carboxylic acid group contribute to these interactions, despite the larger size of the phosphorus atom. researchgate.net This allows aminophosphonic acids to serve as valuable tools in studying neurological processes and as potential templates for drug design.

Advanced Synthetic Methodologies for 1 Aminopropylphosphonic Acid and Its Derivatives

Established Synthetic Routes for 1-Aminoalkylphosphonic Acids

The synthesis of 1-aminoalkylphosphonic acids, the broader class to which 1-aminopropylphosphonic acid belongs, is underpinned by several well-established and versatile methods. These routes are fundamental to the field and have been adapted and refined over time.

The Ptc-Aminophosphonate Method and Its Development

One of the cornerstone methodologies in the synthesis of 1-aminoalkylphosphonic acids is the Ptc-aminophosphonate method. chemicalbook.com This method, an abbreviation for the Phenylthiocarbamoylaminoalkylphosphonate method, provides an efficient and time-saving pathway to a diverse range of 1-aminoalkylphosphonic acids (AAPs) of high analytical purity, suitable for syntheses from millimole to mole scales. chemicalbook.com The development of this methodology has been the subject of comprehensive reviews that detail its scope and limitations. chemicalbook.commolaid.com The Ptc-method and its related variations have become one of the most frequently used techniques for preparing structurally diverse aminophosphonates. researchgate.net

The method is a modification of the Engelman-Pikl-Oleksyszyn reaction and involves the use of various amides, carbamates, and other related compounds. researchgate.net These modifications have expanded the utility of the core reaction, allowing for the synthesis of a wide variety of aminophosphonic acid structures. researchgate.net

Nitrile-Based Synthesis Approaches

The conversion of nitriles presents another significant pathway to 1-aminophosphonic acids. dokumen.pub A general approach involves the reduction of a nitrile to a diisobutylaluminum salt of an aldimine. dokumen.pub This intermediate then undergoes an addition reaction with diisopropyl phosphite (B83602). The resulting 1-aminophosphonate can be deprotected to yield the racemic 1-aminophosphonic acid. dokumen.pub Alternatively, the intermediate can be reacted with Boc₂O to produce the N-Boc-protected 1-aminophosphonate, which can be valuable for further synthetic manipulations. dokumen.pub This nitrile-based approach has been successfully applied to a variety of nitriles, demonstrating its versatility in preparing these valuable compounds. dokumen.pub

Mannich-Type Multicomponent Condensations in Phosphonopeptide Synthesis

The Mannich-type reaction, a multicomponent condensation, is a highly efficient and convergent strategy for synthesizing α-aminophosphonic acid derivatives. electronicsandbooks.comnih.gov This one-pot reaction typically involves the condensation of an amine or carbamate (B1207046), an aldehyde, and a phosphite. electronicsandbooks.com This approach is particularly valuable as it avoids the need to first synthesize 1-aminoalkylphosphonic acid or its derivatives as starting materials. electronicsandbooks.comlookchem.com

A straightforward method has been developed for the synthesis of depsiphosphonopeptides, which are important peptide analogues, using a Mannich-type multicomponent condensation of benzyl (B1604629) carbamate, various aldehydes, and 1-carbethoxyalkyl phosphorodichloridites. electronicsandbooks.com This strategy provides a more convenient and practical route under mild reaction conditions, often resulting in good yields compared to previous methods. electronicsandbooks.com The versatility of the Mannich-type condensation has established it as a key strategy in the synthesis of phosphonopeptides and their analogues. nih.govresearchgate.net

Stereoselective Synthesis Strategies for Enantiomerically Pure this compound

Achieving stereocontrol is a critical challenge in the synthesis of biologically active molecules. For this compound, where the stereochemistry at the α-carbon is crucial, several strategies have been developed to obtain enantiomerically pure or enriched forms.

General asymmetric synthesis of α-aminophosphonates can be achieved through several primary routes, including the use of chiral starting materials or chiral catalysts. nih.gov These strategies include:

The addition of phosphites to chiral imines derived from chiral amines.

The addition of phosphites to chiral imines derived from chiral aldehydes.

The addition of chiral phosphites to non-chiral imines.

The addition of non-chiral phosphites to non-chiral imines in the presence of a chiral catalyst. nih.gov

A specific and efficient strategy for synthesizing enantiomerically enriched aminopropylphosphonates involves the use of aziridinephosphonates as chiral precursors. mdpi.com For instance, diethyl (R)- and (S)-2-(N-Boc-amino)propylphosphonates have been obtained through the direct regiospecific hydrogenolysis of the corresponding enantiomers of N-Boc-(aziridin-2-yl)methylphosphonates. mdpi.comresearchgate.net This regioselective ring-opening of a chiral aziridine (B145994) provides a powerful method for establishing the desired stereocenter. mdpi.com

Another advanced method involves the organocatalytic α-amidoalkylation of dimethyl phosphite. nih.gov This approach uses racemic 1-(N-acylamino)alkyltriphenylphosphonium salts, derived from α-amino acids, which react with dimethyl phosphite in the presence of a chiral quinine- or hydroquinine-derived quaternary ammonium (B1175870) salt as a catalyst. This method has been shown to produce enantiomerically enriched α-aminophosphonates in high yields (up to 98%) and with high enantiomeric excess (up to 92% ee). nih.gov

Key Strategies for Stereoselective Synthesis of Aminophosphonates
StrategyDescriptionKey FeatureReference
Chiral IminesNucleophilic addition of phosphites to imines derived from chiral amines or aldehydes.Substrate-controlled diastereoselectivity. nih.gov
Chiral Aziridine Ring-OpeningRegiospecific hydrogenolysis of N-protected chiral (aziridin-2-yl)methylphosphonates.Creates enantiomerically enriched aminopropylphosphonates. mdpi.com
Organocatalysisα-amidoalkylation of phosphites with phosphonium (B103445) salts using a chiral phase-transfer catalyst.Catalyst-controlled enantioselectivity. nih.gov

Synthesis of Derivatized this compound Analogs

The synthesis of derivatives of this compound, particularly N-substituted analogs, is crucial for developing compounds with tailored properties. These modifications can significantly influence the molecule's biological activity and physical characteristics.

N-Substituted and N-Analogues Syntheses

A practical method for preparing N-acetyl-1-aminopropylphosphonic acid involves the use of N-(triphenylmethyl)alkanimines. researchgate.netarkat-usa.org The reaction of the appropriate N-(triphenylmethyl)alkanimine with either phosphorus trichloride (B1173362) in acetic acid or phosphonic acid in acetic anhydride (B1165640) yields the 1-acetylaminoalkylphosphonic acid. researchgate.netarkat-usa.org Subsequent hydrolysis of the acetyl group provides the free 1-aminoalkylphosphonic acid. researchgate.net This method is economical and has been used for large-scale preparations. arkat-usa.org

The following table details the synthesis of 1-acetylaminopropylphosphonic acid (1c) and its subsequent conversion to this compound (2c). researchgate.net

Synthesis of this compound via N-Trityl Intermediate
Compound No.StructureReagents & ConditionsYieldReference
1c1-Acetylaminopropylphosphonic acidMethod A: PCl₃/AcOH Method B: HP(O)(OH)₂/Ac₂OMethod A: 78% Method B: 85% researchgate.netarkat-usa.org
2cThis compoundHydrolysis of 1cGood yields researchgate.netarkat-usa.org

Furthermore, N-benzylated derivatives have been synthesized as potential therapeutic agents. nih.gov A series of N-benzylated (N-arylcarbamoyl)alkylphosphonate esters were prepared and evaluated for their biological activity. nih.gov Additionally, the synthesis of conformationally constrained analogues has been achieved by incorporating the α-aminophosphonic acid moiety into heterocyclic systems like 1,2,3,4-tetrahydroquinoline. mdpi.com This is accomplished by introducing the phosphonate (B1237965) group into N-acyliminium ion intermediates, followed by deprotection to yield the target cyclic aminophosphonic acid. mdpi.com These varied approaches highlight the robustness of synthetic strategies available for creating a wide range of N-substituted this compound analogues.

Synthesis of Phosphonic Analogs of Peptides (e.g., Enkephalins, Depsipeptides)

The replacement of a carboxylic acid group in a peptide with a phosphonic acid moiety can lead to analogs with interesting biological properties, such as resistance to carboxypeptidases. nih.gov The synthesis of these phosphonic analogs, particularly of enkephalins and depsipeptides, has been an area of significant research.

Enkephalin Analogs:

Enkephalins are pentapeptides involved in pain signaling. Synthetic strategies have been developed to create analogs where the C-terminal carboxylic acid is substituted with a phosphonic acid group (PO₃H₂). A common approach involves the synthesis of eight different enkephalin analogs containing the phosphonic counterparts of key amino acids like glycine, leucine, methionine, and phenylalanine. researchgate.net The process typically starts with racemic dialkyl aminoalkanephosphonates. These are coupled with phenylalanine, and the resulting L,D and L,L dipeptide diastereomers are separated using column chromatography. researchgate.net This method allows for the creation of enkephalin analogs with modified C-termini, which have been investigated for their potential analgesic activities. nih.govresearchgate.net

Depsipeptide Analogs:

Depsipeptides are peptides where one or more amide bonds are replaced by ester bonds. Phosphonodepsipeptides, which incorporate a phosphonate linkage, are generally more stable than their phosphonopeptide counterparts due to the robustness of the phosphonate bond compared to the phosphonamidate bond. researchgate.netdntb.gov.ua This stability makes them attractive candidates for development as enzyme inhibitors, haptens for antibody production, and prodrugs. researchgate.netdntb.gov.ua

The synthesis of phosphonodepsipeptides can be achieved through several routes. One general method is the coupling of N-protected amino acids with 1-hydroxyalkylphosphonates. researchgate.net For instance, analogs of the biologically active ophthalmic and norophthalmic acids have been synthesized. nih.govdicp.ac.cn These syntheses often employ protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The coupling reactions can be facilitated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-(N,N-dimethylamino)pyridine or through the use of mixed anhydrides. nih.gov

A variety of synthetic strategies for phosphonodepsipeptides have been reviewed, highlighting methods such as:

Phosphonylation of hydroxy esters with phosphonochloridates. researchgate.netdntb.gov.ua

Condensation of phosphonic monoesters with hydroxy esters. researchgate.netdntb.gov.ua

Alkylation of phosphonic monoesters. researchgate.netdntb.gov.ua

Multicomponent condensation reactions. researchgate.netdntb.gov.ua

These methods provide access to a diverse range of phosphonodepsipeptide structures for biological evaluation.

Preparation of Alkyl- and Benzyl-Substituted Aminopropylphosphonic Acids

The introduction of alkyl and benzyl substituents on the nitrogen atom of aminopropylphosphonic acid can significantly influence its biological activity. Several synthetic methodologies have been developed to achieve these modifications.

One effective strategy begins with N-protected (aziridin-2-yl)methylphosphonates. The nitrogen of the aziridine ring can be benzylated, followed by a regioselective ring-opening reaction to yield N-benzyl-substituted aminopropylphosphonic acid derivatives. For example, diethyl (R)-N-(benzylaziridin-2-yl)methylphosphonate can be synthesized from the corresponding N-H aziridine using benzyl bromide and potassium carbonate. Subsequent ring-opening and deprotection steps can provide the target compound. researchgate.netnih.gov

Another versatile method involves the reaction of N-(triphenylmethyl)alkanimines with phosphorus trichloride in acetic acid or with phosphonic acid in acetic anhydride. This reaction initially produces 1-acetylaminoalkylphosphonic acids. These intermediates can then be hydrolyzed to afford the desired 1-aminoalkylphosphonic acids, including the N-unsubstituted this compound. nih.govorganic-chemistry.org This product can then be subjected to standard N-alkylation or N-benzylation procedures.

Furthermore, the synthesis of diphenyl α-(N-benzyloxycarbonyl)aminoalkylphosphonates can be accomplished by heating a mixture of triphenyl phosphite, an appropriate aldehyde (in this case, propanal), and benzyl carbamate in acetic acid. sustech.edu.cn The resulting N-Cbz protected aminophosphonate can be deprotected and subsequently alkylated or benzylated. The discovery of 3-(N-alkyl)aminopropylphosphonic acids as potent agonists for sphingosine-1-phosphate (S1P) receptors underscores the importance of these synthetic approaches. nih.gov

Synthetic Approaches to Substituted Aminopropylphosphonic Acids
MethodStarting MaterialsKey IntermediatesReference
Aziridine Ring-OpeningN-protected (aziridin-2-yl)methylphosphonate, Benzyl bromideN-Benzyl-(aziridin-2-yl)methylphosphonate researchgate.net, nih.gov
From N-(Triphenylmethyl)alkaniminesN-(Triphenylmethyl)propanimine, PCl₃/AcOH or HP(O)(OH)₂/Ac₂O1-Acetylaminopropylphosphonic acid organic-chemistry.org, nih.gov
From Triphenyl PhosphiteTriphenyl phosphite, Propanal, Benzyl carbamateDiphenyl α-(N-benzyloxycarbonyl)aminopropylphosphonate sustech.edu.cn

Photoinduced and Copper-Catalyzed Enantioconvergent N-Alkylations

The development of enantioconvergent catalytic methods represents a significant advancement in asymmetric synthesis. Photoinduced and copper-catalyzed N-alkylations have emerged as powerful tools for the preparation of chiral amines from racemic starting materials. While specific applications of these methods to this compound are not yet widely documented, their general applicability suggests high potential for the synthesis of its chiral N-substituted derivatives.

Copper-Catalyzed Enantioconvergent Radical N-Alkylation:

This methodology allows for the coupling of racemic secondary or tertiary alkyl halides with a variety of amines, including aromatic and aliphatic amines, to produce chiral products with high enantioselectivity. nih.govnih.govorganic-chemistry.org The reactions are typically catalyzed by a copper(I) salt in combination with a chiral ligand. A notable system employs a chiral anionic N,N,N-ligand which facilitates the enantioselective C-N bond formation. nih.govorganic-chemistry.orgnih.gov The proposed mechanism often involves the formation of an alkyl radical, which then engages with the chiral copper-amine complex. This approach circumvents the challenges associated with traditional nucleophilic substitution reactions and has been shown to be effective for a broad range of substrates. nih.govorganic-chemistry.org

Key Features of Copper-Catalyzed Enantioconvergent N-Alkylation
FeatureDescriptionReference
Catalyst SystemCu(I) salt (e.g., CuI) with a chiral ligand (e.g., anionic N,N,N-ligand or tridentate anionic ligand). nih.gov, organic-chemistry.org, nih.gov
Substrate ScopeRacemic secondary and tertiary alkyl halides; diverse aromatic and aliphatic amines. nih.gov, nih.gov
MechanismInvolves the generation of alkyl radicals and an outer-sphere nucleophilic attack. organic-chemistry.org
AdvantagesHigh enantioselectivity, broad substrate scope, catalyst-controlled stereoselectivity. nih.gov, organic-chemistry.org

Photoinduced Enantioconvergent N-Alkylation:

The combination of copper catalysis and photoredox catalysis has enabled the enantioconvergent N-alkylation of amines under mild conditions. dicp.ac.cn In these systems, a photosensitizer absorbs light and initiates a single-electron transfer process, leading to the formation of an alkyl radical from a racemic alkyl halide. A separate chiral copper complex then controls the stereochemistry of the subsequent C-N bond formation. This dual catalytic approach has been successfully applied to the N-alkylation of anilines and amides with racemic tertiary electrophiles at low temperatures. dicp.ac.cn The use of light provides a temporal control over the generation of the reactive radical species.

These advanced enantioconvergent N-alkylation methodologies hold considerable promise for the asymmetric synthesis of complex N-substituted this compound derivatives, offering a direct route to chiral molecules that would be challenging to prepare using classical methods.

Structural Characterization and Conformational Analysis of 1 Aminopropylphosphonic Acid

Spectroscopic Analysis of 1-Aminopropylphosphonic Acid and Related Compounds

Spectroscopic methods are fundamental to understanding the molecular structure and behavior of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, in particular, provide detailed insights into its conformation and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR

NMR spectroscopy serves as a powerful tool for characterizing the structure of this compound in solution. The spectra are distinguished by chemical shifts and coupling constants that arise from interactions between nuclei, offering a precise map of the molecular framework. nih.govlondonmet.ac.uk

The ¹H, ¹³C, and ³¹P NMR spectra of this compound provide definitive structural information. In deuterium (B1214612) oxide (D₂O), the signals for each nucleus appear at characteristic chemical shifts (δ), measured in parts per million (ppm). The multiplicity of these signals is determined by spin-spin coupling with neighboring nuclei, with the coupling constants (J) reported in Hertz (Hz). rsc.org

The phosphorus-31 nucleus significantly influences the spectra of adjacent carbon and proton atoms, leading to observable splitting in their signals due to heteronuclear coupling. nih.gov For instance, the carbon atom directly bonded to the phosphorus (C1) exhibits a large one-bond coupling constant (¹JPC), while more distant nuclei show smaller two- or three-bond couplings (²JPC, ³JPC). rsc.orgmagritek.com

The following table summarizes the NMR data for this compound in a D₂O solvent.

NucleusChemical Shift (δ) in ppmCoupling Constant (J) in HzAssignment
¹H 3.12 - 3.10 (m)-H1 (CH)
2.14 - 1.91 (m)-H2 (CH₂)
1.90 - 1.67 (m)-H2 (CH₂)
1.13 (t)³JHH = 7.5H3 (CH₃)
¹³C 50.8 (d)¹JPC = 143.2C1 (CH)
21.82 (s)-C2 (CH₂)
10.2 (d)³JPC = 9.4C3 (CH₃)
³¹P 13.48 (s)-P

Data sourced from reference rsc.org. Note: (m) = multiplet, (t) = triplet, (d) = doublet, (s) = singlet.

NMR-controlled titrations are instrumental in probing the protonation equilibria of this compound. By monitoring the chemical shifts of ¹³C and ³¹P nuclei as a function of pH, the compound's pKa values can be determined. researchgate.netresearchgate.net Aminophosphonic acids are known to exist as zwitterions, a state characterized by the internal transfer of a proton from the phosphonic acid group to the amino group. rcsb.org

This zwitterionic nature is confirmed by pH-dependent NMR studies. The titration curve for this compound shows that the phosphorus nucleus becomes more shielded (shifts to a lower ppm value) upon deprotonation of the phosphonic acid function. Conversely, deprotonation of the ammonium (B1175870) group (R-NH₃⁺) at higher pH causes a deshielding effect (shift to a higher ppm value). researchgate.net This behavior affirms that in a neutral pH range, the molecule predominantly exists as a zwitterion, with a protonated amino group (NH₃⁺) and a deprotonated phosphonic acid group (PO₃H⁻). researchgate.netrcsb.org

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides unambiguous proof of the molecular structure of this compound in the solid state, detailing its conformation and the intricate network of intermolecular forces that stabilize the crystal lattice. researchgate.net

In the crystalline form, this compound exists as a zwitterion, H₃N⁺CH(C₂H₅)PO(O⁻)(OH). researchgate.net The crystal structure analysis reveals that the asymmetric unit is composed of two of these zwitterionic entities. The conformation of the molecule is characterized by an antistaggered relationship between the terminal methyl group of the propyl chain and the phosphonic acid group. This spatial arrangement is confirmed to be present in both the solid state and in aqueous solution. researchgate.net This specific conformation is a key feature of its three-dimensional architecture.

The crystal packing of this compound is governed by an extensive network of hydrogen bonds. These interactions lead to the formation of distinct hydrophilic and hydrophobic layers within the crystal lattice. researchgate.net The hydrophilic layers are held together by a series of strong and highly directional hydrogen bonds. researchgate.net

Specifically, these interactions are of the N⁺—H⋯O and O—H⋯O types, where the protonated amino group and the hydroxyl group of the phosphonate (B1237965) act as hydrogen bond donors, and the oxygen atoms of the phosphonate group act as acceptors. These strong O—H···O bonds link the molecules into chains. researchgate.net This robust hydrogen-bonding network is the primary force responsible for the stability and structural integrity of the crystalline solid. researchgate.netgrafiati.com

Acidity and Protonation States of the Phosphonic and Amine Groups

This compound is an amino acid analogue containing both a basic amino group (-NH₂) and an acidic phosphonic acid group (-PO(OH)₂). This bifunctional nature allows the molecule to exist in various protonation states depending on the pH of its environment. vulcanchem.com In solution, an equilibrium exists between the neutral, protonated (cationic), deprotonated (anionic), and zwitterionic forms.

The phosphonic acid group is polyprotic and can lose two protons, while the amine group can be protonated. The specific charge of the molecule is therefore highly dependent on the surrounding pH. At very low pH, in a highly acidic environment, the amine group is protonated to form an ammonium group (-NH₃⁺), and the phosphonic acid group remains fully protonated. As the pH increases, the phosphonic acid group begins to deprotonate. The first deprotonation occurs at a lower pH than the second. In an intermediate pH range, the molecule can exist as a zwitterion, where the amine group is protonated (-NH₃⁺) and the phosphonic acid group is deprotonated (-PO₃H⁻ or -PO₃²⁻). At high pH, in a basic environment, the amine group is deprotonated (-NH₂) and the phosphonic acid group is fully deprotonated, resulting in a net negative charge. reddit.com

Studies on analogous aminoalkylphosphonic acids show that the deprotonation of the phosphonate group significantly influences the molecule's properties. researchgate.net For similar small aminoalkylphosphonic acids, the first deprotonation of the phosphonic group occurs at a pKa around 1-2, the second around pH 6-7, while the deprotonation of the ammonium group occurs at a pKa above 10. researchgate.net Spectroscopic studies, including Diffuse Reflectance Infrared Fourier Transform (DRIFT) and X-ray Photoelectron Spectroscopy (XPS), on related compounds have confirmed the presence of both neutral amine (NH₂) and protonated ammonium (NH₃⁺) groups on surfaces, indicating a mixture of protonation states can coexist. nih.govresearchgate.netuantwerpen.be

Table 1: Predominant Protonation States of this compound at Varying pH Levels

pH RangePhosphonic Acid Group StateAmine Group StateNet Charge of Molecule
Strongly Acidic (e.g., pH < 1) -PO(OH)₂-NH₃⁺Positive
Acidic to Neutral (e.g., pH 2-7) -PO₂⁻(OH) / -PO₃²⁻-NH₃⁺Zwitterionic / Net Negative
Strongly Basic (e.g., pH > 11) -PO₃²⁻-NH₂Negative

Conformational Studies in Solution and Solid State

The conformation of this compound, which describes the spatial arrangement of its atoms, is crucial to its chemical and biological interactions. Structural studies on similar active compounds, such as the related isomer 3-aminopropylphosphonic acid, indicate a preference for a fully extended conformation. This contrasts with some structurally similar but inactive compounds, which tend to adopt a folded or gauche conformation.

In the solid state, the crystal structure of aminophosphonic acids is heavily influenced by a network of hydrogen bonds. researchgate.net Molecules are often linked in a three-dimensional network, with the zwitterionic form being predominant. researchgate.net Computational studies using Density Functional Theory (DFT) have shown that a variety of conformations can coexist, particularly when the molecule interacts with surfaces. These conformations are dictated by a complex interplay of intra- and intermolecular forces. researchgate.netuantwerpen.bevub.be

The conformation of the propyl chain in this compound is defined by its dihedral angles. A dihedral angle describes the angle between two intersecting planes, defined by four consecutive atoms. For a molecule like this, key dihedral angles would be around the Cα-Cβ and Cβ-Cγ bonds of the propyl chain, as well as the Cα-P bond.

Studies of related molecules show a preference for a staggered conformation about the C-P bond. researchgate.net A staggered conformation minimizes steric hindrance between substituent groups on adjacent atoms, resulting in lower potential energy and greater stability. This typically corresponds to dihedral angles of approximately 60°, 180° (anti-periplanar), and -60° (or 300°). The fully extended conformation observed for active analogues corresponds to an anti-periplanar arrangement of the carbon backbone, which minimizes steric clashes and intramolecular strain.

Table 2: Idealized Dihedral Angles for Staggered Conformations

ConformationApproximate Dihedral AngleDescription
Anti 180°The substituents are furthest apart. Generally the most stable conformation.
Gauche ±60°The substituents are adjacent. Can be stable if attractive forces are present.

The preferred conformation of this compound is significantly influenced by intramolecular interactions, primarily hydrogen bonding. vub.be In its zwitterionic state, the protonated amino group (-NH₃⁺) can act as a hydrogen bond donor, while the negatively charged oxygen atoms of the phosphonate group (-PO₃²⁻) can act as hydrogen bond acceptors.

This can lead to the formation of a "cyclic" or folded conformation where the amino group interacts directly with the phosphonate group. researchgate.net The strength of this intramolecular amine-phosphonate interaction is dependent on the length of the alkyl chain separating the two functional groups; as the chain length increases, the strength of this interaction tends to decrease. researchgate.net Computational studies have confirmed that the amine group is frequently involved in various intra-adsorbate interactions, which have a strong influence on the molecule's structure and spectroscopic properties, such as the ³¹P NMR chemical shifts. researchgate.netuantwerpen.bevub.be The presence of water can further influence these interactions, leading to a complex equilibrium of different conformational states. nih.gov

Molecular Interactions and Surface Chemistry of Aminopropylphosphonic Acids

Non-Covalent Interactions in Adsorption (Hydrogen Bonding, Electrostatic Effects).uantwerpen.becnr.it

The amine functionality is a primary participant in these interactions. iaea.org DFT calculations have shown that the amine group is involved in a complex network of hydrogen bonds, which can be categorized as:

Intra-adsorbate: The amine group of one molecule hydrogen bonds with the phosphonate (B1237965) group of the same molecule. uhasselt.beiaea.org

Inter-adsorbate: The amine group hydrogen bonds with adjacent phosphonic acid molecules on the surface. vub.beuhasselt.beiaea.org

Adsorbate-surface: The amine group forms hydrogen bonds with hydroxyl groups on the TiO₂ surface. vub.beuhasselt.beiaea.org

The coexistence of neutral NH₂ and protonated NH₃⁺ groups introduces electrostatic interactions at the surface. iaea.orgvub.be This surface charge distribution can influence how the grafted molecules arrange themselves and interact with their surroundings. berkeley.edu Furthermore, the presence of adsorbed water molecules on the TiO₂ surface can significantly stabilize different molecular conformations through additional hydrogen bonding, adding another layer of complexity to the surface environment. d-nb.infoiaea.org These numerous non-covalent interactions result in a "plethora of conformations" for the aminopropyl chain on the surface. nih.gov

Implications for Hybrid Organic-Inorganic Materials Design and Surface Functionalization.cnr.itmdpi.com

The ability to graft 1-aminopropylphosphonic acid onto metal oxide surfaces is foundational to the design of advanced hybrid organic-inorganic materials. vub.benih.gov This surface functionalization strategy merges the desirable properties of both components: the mechanical stability and chemical resistance of the inorganic oxide with the vast functional versatility of the organic molecule. vub.benih.gov

By introducing amine functionalities to the surface, its properties can be precisely tuned for specific applications. vub.benih.gov The accessible amine groups act as reactive sites for a range of purposes, including:

Metal Sorption: The amine groups can chelate metal ions, making these materials effective for extracting metals from solutions. nih.govacs.orgnih.gov

Heterogeneous Catalysis: The functionalized surface can serve as a support for catalytic nanoparticles or act as a basic catalyst itself. nih.govacs.org

CO₂ Capture: The basic nature of the amine groups makes them suitable for capturing acidic gases like carbon dioxide. nih.govacs.org

Biomolecule Immobilization: The amine provides a convenient anchor point for attaching enzymes or other biological molecules. nih.govacs.orgacs.org

A comprehensive understanding of the adsorption mechanisms, including binding modes and the role of the amine group, is crucial for a rational design approach. d-nb.infonih.gov Correlating the synthesis conditions (concentration, temperature) with the resulting surface properties (grafting density, amine speciation) and, ultimately, with the material's performance is key to optimizing these hybrid materials for their intended use. nih.govacs.org For instance, the functional amine group on 3APPA has been shown to be critical in the adsorption mechanism for arsenite, highlighting its potential for environmental remediation applications. nebraska.edu

Enzymatic and Metabolic Studies Involving 1 Aminopropylphosphonic Acid

1-Aminopropylphosphonic Acid as an Enzyme Substrate or Analog

This compound and other aminoalkylphosphonic acids can serve as substrates or structural analogs for various enzymes, primarily those involved in amino acid and peptide metabolism. tandfonline.comtandfonline.comtandfonline.com Their structural similarity to natural amino acids, with the phosphonic acid group replacing the carboxylic acid group, allows them to interact with the active sites of these enzymes. tandfonline.comhawaii.edu This interaction can lead to several outcomes, including the compound acting as a substrate for enzymatic transformation or as an inhibitor of the enzyme's catalytic activity. researchgate.netmdpi.com

The tetrahedral geometry of the phosphonic acid moiety is a key feature that allows these compounds to mimic the transition state of peptide bond hydrolysis. researchgate.netoup.comscispace.com This mimicry is central to their function as enzyme inhibitors. researchgate.net For instance, H-phosphinic analogs of amino acids, which are structurally related to aminophosphonic acids, can undergo substrate-like transformations by enzymes such as E. coli glutamate (B1630785) decarboxylase. researchgate.net

In the context of phosphonate (B1237965) metabolism, some bacteria can utilize aminoalkylphosphonates as a phosphorus source. nih.govnih.govresearchgate.net This process involves enzymatic cleavage of the stable carbon-phosphorus (C-P) bond. nih.govresearchgate.net The phnO gene in Escherichia coli encodes an aminoalkylphosphonate N-acetyltransferase that acetylates a range of aminoalkylphosphonic acids, including 3-aminopropylphosphonate. plos.orguniprot.org This acetylation is a preparatory step for the utilization of the phosphorus and also serves as a detoxification mechanism. plos.orgnih.gov

Enzyme Inhibition by Aminophosphonic Acids

Aminophosphonic acids are a significant class of enzyme inhibitors, acting as antagonists of their corresponding amino acids and thereby disrupting cellular metabolic processes. tandfonline.comscilit.comresearchgate.net Their inhibitory activity is largely attributed to the tetrahedral phosphonate group, which mimics the high-energy transition state of peptide bond hydrolysis. tandfonline.comresearchgate.netoup.comscispace.com

Competitive and Non-Competitive Inhibition Mechanisms

Aminophosphonic acid-based inhibitors can exhibit different modes of inhibition, including competitive and non-competitive mechanisms. In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. dalalinstitute.com Many aminophosphonic acid inhibitors function in this manner due to their structural resemblance to the natural substrates. tandfonline.comnih.govnih.gov For example, certain dipeptide analogues of fluorinated aminophosphonic acids act as moderate competitive inhibitors of cathepsin C. nih.gov

Non-competitive inhibition occurs when the inhibitor binds to a site on the enzyme other than the active site, reducing the enzyme's catalytic activity without preventing substrate binding. dalalinstitute.com The specific mechanism of inhibition by an aminophosphonic acid depends on the structure of the inhibitor and the target enzyme. tandfonline.com

Some aminophosphonic acids exhibit slow-binding inhibition, a time-dependent process where an initial weak enzyme-inhibitor complex slowly converts to a more tightly bound complex. nih.gov This has been observed with inhibitors of 8-amino-7-oxopelargonate synthase. nih.gov

Transition State Analog Inhibition Design

The design of aminophosphonic acids as transition state analog inhibitors is a powerful strategy in medicinal chemistry. tandfonline.comtandfonline.comresearchgate.netoup.com The tetrahedral phosphonate group is an excellent mimic of the putative tetrahedral transition state or intermediate that forms during the enzymatic hydrolysis of a peptide bond. tandfonline.comoup.com This principle has been successfully applied to develop potent inhibitors for a wide range of proteases and peptide ligases. tandfonline.comtandfonline.com

Specific Enzyme Targets

Aminophosphonic acids have been shown to inhibit a variety of specific enzymes, including:

DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase): This enzyme is a key component of the non-mevalonate pathway for isoprene (B109036) biosynthesis in many bacteria and parasites, making it an attractive drug target. rsc.orgnih.govresearchgate.net Analogs of the natural product FR900098, which contain a phosphonic acid group, have been synthesized and shown to be potent inhibitors of DXR. rsc.orgresearchgate.netnih.gov Lipophilic phosphonates have also been developed as a new class of DXR inhibitors. nih.gov

Alanine (B10760859) Racemase: This enzyme is essential for bacterial cell wall biosynthesis. nih.gov (1-Aminoethyl)phosphonic acid is a time-dependent inactivator of alanine racemase from Gram-positive bacteria. nih.goviaea.org It forms a stable external aldimine with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the active site, rendering the enzyme inactive. nih.gov

8-Amino-7-oxopelargonate Synthase: This enzyme catalyzes the first committed step in biotin (B1667282) biosynthesis in microorganisms and plants. nih.govwikipedia.orgnih.gov The phosphonate derivative of the reaction intermediate, (+/-)-8-amino-7-oxo-8-phosphonononaoic acid, is a potent slow-binding and competitive inhibitor of this enzyme. nih.gov

Collagenase: N-phosphonoalkyl dipeptides have been synthesized and evaluated as inhibitors of human collagenase. sigmaaldrich.com

Enzymatic Transformations of Phosphonates and Aminophosphonates

Bacteria have evolved specific enzymatic pathways to metabolize phosphonates, which contain a highly stable carbon-phosphorus (C-P) bond. nih.govresearchgate.net These pathways allow bacteria to utilize phosphonates as a source of phosphorus, especially under conditions of phosphate (B84403) starvation. nih.govmpg.de There are three main enzymatic mechanisms for C-P bond cleavage: hydrolysis, oxidation, and a radical-mediated process carried out by the C-P lyase complex. researchgate.netmpg.de

PhnO (Aminoalkylphosphonic Acid N-Acetyltransferase) Activity and Mechanism

The phnO gene, found in bacteria such as Escherichia coli and Salmonella enterica, encodes an enzyme called aminoalkylphosphonic acid N-acetyltransferase. nih.govplos.orguniprot.org This enzyme is a member of the GCN5-related N-acetyltransferase (GNAT) family. nih.gov

Substrate Specificity and Function: PhnO acetylates a variety of aminoalkylphosphonic acids, including 3-aminopropylphosphonic acid, using acetyl-CoA as the acetyl donor. plos.orguniprot.org In E. coli, this N-acetylation is crucial for the utilization of certain aminoalkylphosphonates as a phosphorus source via the C-P lyase pathway. plos.orguniprot.org The acetylation also serves to detoxify some aminophosphonates that can be harmful to the cell, such as (S)-1-aminoethylphosphonate, an analog of D-alanine. plos.orgnih.gov

Kinetic Mechanism: Kinetic studies of PhnO from S. enterica have revealed that the enzyme follows an ordered, sequential kinetic mechanism. nih.gov Acetyl-CoA binds to the enzyme first, followed by the aminoalkylphosphonate substrate. nih.govrhea-db.org The amine group of the substrate then attacks the thioester of acetyl-CoA, forming a tetrahedral intermediate which subsequently collapses to generate the N-acetylated product and coenzyme A. nih.gov Uniquely among the GNAT family of acetyltransferases, PhnO requires a divalent metal ion for its activity. nih.gov

(S)-2-Hydroxypropylphosphonate Epoxidase (HppE) Catalysis

Influence on Amino Acid Metabolism

This compound and related aminophosphonates are structural analogues of natural amino acids, where a phosphonic acid group replaces the carboxylic acid moiety. wikipedia.orgresearchgate.net This structural similarity allows them to interact with and, in many cases, inhibit enzymes that are involved in amino acid metabolism. wikipedia.orgresearchgate.net By acting as antagonists of amino acids, these compounds can significantly affect the physiological activity of cells. wikipedia.orgresearchgate.net

For instance, this compound is the active component in the fungicide ampropylfos, which is effective against plant pathogenic Aphanomyces species by reducing mycelial growth. tandfonline.com The mechanism of action is likely tied to its interference with essential amino acid metabolic pathways in the pathogen.

Studies on the closely related compound, 2-aminoethylphosphonic acid (AEP), have shown that it can be a substrate for AEP-aminotransferase, an enzyme that normally catalyzes the transamination of AEP to produce alanine and phosphonoacetaldehyde (B103672). psu.edu The ability of this aminophosphonate to be recognized and processed by a transaminase highlights a direct interaction with amino acid metabolism. Given the structural similarity, it is plausible that this compound could similarly interact with and potentially inhibit various aminotransferases, thereby disrupting the synthesis and degradation of amino acids. For example, some aminophosphonates have been shown to inhibit alanine transaminase. smolecule.com The phosphinic acid analog of glutamate, phosphinothricin, is a potent inhibitor of glutamine synthetase, a key enzyme in nitrogen metabolism. researchgate.netkyushu-u.ac.jp These examples underscore the potential of this compound to influence amino acid metabolism by targeting enzymes that recognize amino acid substrates.

Biological Activities and Potential Research Applications

Modulation of Receptor Systems

1-Aminopropylphosphonic acid derivatives have been shown to interact with important receptor systems in the body, including GABA receptors and Sphingosine-1-Phosphate (S1P) receptors, suggesting their potential in neuroscience and immunology research.

While the primary subject is this compound, a closely related analog, 3-aminopropylphosphonic acid (3-APPA), serves as a key example of how aminophosphonic acids interact with the GABAergic system. 3-APPA is a phosphonic acid analog of gamma-aminobutyric acid (GABA) and functions as a selective agonist for GABAB receptors. medchemexpress.commedchemexpress.commedchemexpress.com It is considered a partial agonist at these sites. zfin.orgebi.ac.uk

Research has demonstrated that 3-APPA can inhibit the binding of the radiolabeled GABAB agonist, ³H-baclofen, in rat cerebellar membranes, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 1.5 μM. medchemexpress.com In functional assays, 3-APPA induces relaxation in isolated guinea pig ileum longitudinal muscle. caymanchem.com The agonist sensitivity of GABAB receptors in the amphibian retina has been characterized in the order of 3-aminopropylphosphinic acid > baclofen (B1667701) >> 3-aminopropylphosphonic acid, indicating that 3-APPA is less potent than other agonists in this specific preparation.

CompoundReceptor TargetActivityObserved EffectIC₅₀Reference
3-Aminopropylphosphonic Acid (3-APPA)GABABPartial AgonistInhibition of ³H-baclofen binding1.5 µM medchemexpress.com
3-Aminopropylphosphinic AcidGABABAgonistInhibition of cholinergic twitch contraction in guinea-pig ileum1.84 µM nih.gov

Derivatives of aminopropylphosphonic acid have been identified as potent agonists for the Sphingosine-1-Phosphate (S1P) receptors. ebi.ac.uk Specifically, a class of compounds known as 3-(N-alkyl)aminopropylphosphonic acids act as agonists at four of the five known S1P receptor subtypes (S1P₁, S1P₃, S1P₄, and S1P₅). nih.govscripps.eduresearchgate.net These receptors are crucial regulators of numerous physiological processes, including lymphocyte trafficking and vascular function. researchgate.netnih.gov

The development of S1P receptor agonists with specific subtype selectivity is a key area of research, as different subtypes mediate distinct physiological effects. For instance, agonism at the S1P₁ receptor is primarily responsible for the desired immunomodulatory effect of reducing circulating lymphocytes. researchgate.net However, activation of the S1P₃ receptor has been linked to adverse cardiovascular effects, such as hypertension. plos.org

Research efforts have focused on designing agonists that are selective for S1P₁ over S1P₃ to enhance the therapeutic window. scripps.eduplos.org Studies comparing S1P receptor agonists have demonstrated that acute bradycardia is mediated by S1P₁ receptor activation, whereas sustained hypertension is principally associated with the activation of the S1P₃ receptor subtype. plos.org The elucidation of the S1P₁ crystal structure provides a powerful tool for designing subtype-specific ligands. researchgate.netnih.gov

Compound Class/ExampleReceptor TargetActivityFunctional ImplicationReference
3-(N-Alkyl)aminopropylphosphonic acidsS1P₁, S1P₃, S1P₄, S1P₅AgonistBroad agonism across multiple subtypes nih.govscripps.edu
S1P₁-selective agonistsS1P₁AgonistInduces lymphopenia (immunomodulation), associated with bradycardia researchgate.netplos.org
S1P₃-selective agonistsS1P₃AgonistAssociated with hypertension plos.org

Sphingosine-1-Phosphate (S1P) Receptor Agonism

Antimicrobial and Antiviral Activities

This compound and its derivatives have demonstrated notable antimicrobial properties, inhibiting the growth of various bacteria and fungi. However, its antiviral activity appears to be limited.

Research has indicated that this compound possesses antibacterial activity, particularly against Gram-positive bacteria. vulcanchem.com Furthermore, when aminopropylphosphonic acid (referred to as PrAmPhonic) is grafted onto a styrene-divinylbenzene copolymer, it exhibits significant antimicrobial effects. mdpi.com These functionalized polymers have shown in vitro activity against Staphylococcus aureus, Escherichia coli, Bacillus cereus, and Pseudomonas aeruginosa. epa.gov In comparative studies, the PrAmPhonic-grafted copolymer demonstrated the best antibacterial activity among the tested samples. epa.gov

Other related compounds, such as phosphono dipeptides containing 1-amino-1-methylethanephosphonic acid, have shown marked in vitro activity against Escherichia coli and Serratia marcescens strains. nih.gov

A significant application of this compound is in the form of Ampropylfos, which is the racemic mixture (RS)-1-aminopropylphosphonic acid. Ampropylfos is recognized for its potent antifungal activity, especially against oomycetes of the genus Aphanomyces. researchgate.netnih.goviucngisd.org These water molds are responsible for devastating diseases in aquatic life, such as crayfish plague caused by Aphanomyces astaci. nih.goviucngisd.org

Studies have shown that Ampropylfos effectively reduces the mycelial growth of several Aphanomyces species, including A. astaci, A. euteiches (a pathogen of peas), and A. stellatus. researchgate.netscispace.comresearchgate.net It also significantly reduces the production of zoospores, which are the motile spores responsible for spreading the infection. researchgate.netscispace.comresearchgate.net In the case of A. euteiches, Ampropylfos was also found to reduce the formation of oospores, the sexual resting spores. researchgate.net

CompoundTarget OrganismObserved EffectReference
Ampropylfos ((RS)-1-aminopropylphosphonic acid)Aphanomyces astaciReduced mycelial growth and zoospore numbers researchgate.netscispace.comresearchgate.net
Ampropylfos ((RS)-1-aminopropylphosphonic acid)Aphanomyces euteichesReduced mycelial growth and oospore formation researchgate.netscispace.comresearchgate.net
Ampropylfos ((RS)-1-aminopropylphosphonic acid)Aphanomyces stellatusReduced mycelial growth and zoospore numbers researchgate.netscispace.comresearchgate.net

Regarding antiviral potential, studies on aminopropyl phosphonate (B1237965) nucleosides revealed only weak activity against the herpes virus. cas.cz Other research on related acyclic nucleoside phosphonates found them to be inactive against a broad spectrum of DNA and RNA viruses at the concentrations tested. d-nb.info

Antineoplastic and Anticancer Research

Derivatives of aminophosphonic acids have demonstrated potential as anticancer agents. nih.gov Research has shown that these compounds can exhibit cytotoxic effects on various tumor cell lines, suggesting a role in cancer therapy. nih.gov

Inhibition of Tumor Cell Proliferation in vitro

Studies have evaluated the in vitro antiproliferative effects of various aminophosphonate derivatives on different cancer cell lines. One study investigating twelve new aminophosphonate derivatives found that several exhibited pronounced and even selective cytostatic effects against skin, lung, breast, and prostate tumor cell cultures. nih.gov

A particular phosphinoylmethyl-aminophosphonate derivative, compound 2e , was notable for its significant cytostatic effect on the MDA-MB 231 breast adenocarcinoma cell line and an even more potent effect on PC-3 prostatic carcinoma cells. nih.gov The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for these derivatives were found to be in a similar range to those from previous studies (22.9–352.9 µM and 29.4–169.2 µM). nih.gov The study highlighted that carcinoma cultures from Ebc-1, MDA-MB231, and A431 cells were generally sensitive to these compounds, with significant inhibition observed at concentrations between 50 and 100 μM. nih.gov

Table 1: Cytostatic Effects of Selected Aminophosphonate Derivatives

Compound Cell Line Effect IC₅₀ Range (µM)
2e (phosphinoylmethyl-aminophosphonate) MDA-MB 231 (Breast Adenocarcinoma) Significant cytostatic effect 29.4–169.2
2e (phosphinoylmethyl-aminophosphonate) PC-3 (Prostatic Carcinoma) More effective than on MDA-MB 231 29.4–169.2
2d (phenyl analog of 2e) MDA-MB 231 (Breast Adenocarcinoma) Similar effect to compound 2e 29.4–169.2
Various Derivatives Ebc-1, MDA-MB231, A431 Significant inhibition 50-100 (concentration range)

Data sourced from a study on the cytotoxic activity of α-aminophosphonic derivatives. nih.gov

Other Biologically Relevant Activities

Beyond direct anticancer effects, this compound and its analogs are utilized in various biological research applications due to their structural similarity to amino acids.

Peptide Analogs in Biological Systems

α-Amino phosphonic acids, including this compound, are considered valuable substitutes for amino carboxylic acids in biological contexts. sigmaaldrich.com Their structural resemblance allows them to act as mimetics of amino acids, which can be incorporated into peptides to create peptide analogs. sigmaaldrich.comresearchgate.net These analogs are useful for studying the structure-activity relationships of peptides and for developing enzyme inhibitors, as the phosphonic acid group is not easily hydrolyzed by enzymes that typically cleave peptide bonds. researchgate.netnih.gov The biological properties of these peptide analogs are strongly influenced by the stereochemistry (the absolute configuration) of the α-carbon. sigmaaldrich.com

Haptens for Catalytic Antibody Generation

This compound derivatives have been employed as haptens in the generation of catalytic antibodies. sigmaaldrich.com A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. By designing haptens that mimic the transition state of a chemical reaction, scientists can generate antibodies that are capable of catalyzing that reaction. sigmaaldrich.comnih.gov This approach has been used to create antibodies that can cleave or form specific chemical bonds, with potential applications in therapeutics, such as in the context of AIDS research. google.com

Metabolic Regulation and Signal Transduction Pathway Interference

Aminophosphonates can act as antagonists of amino acids, thereby inhibiting enzymes involved in amino acid metabolism and affecting the cell's physiological activity. researchgate.net This interference with metabolic pathways is a key aspect of their biological effects.

In cancer research, understanding the metabolic microenvironment of tumors is crucial. Tumors often exhibit an acidic extracellular pH (pHe) due to increased glycolysis. aacrjournals.orgaacrjournals.org The PI3K/Akt/mTOR signaling pathway is a key regulator of cellular metabolism and is often upregulated in cancer. researchgate.netsnmjournals.org While direct studies on this compound's role in this specific pathway are not detailed, compounds that interfere with intracellular pH (pHi) regulation are being explored as a potential class of anticancer drugs. nih.gov For instance, the weak base chemotherapeutic doxorubicin's efficacy can be influenced by the pH gradient across the cell membrane. nih.gov The ability of some cancer cells to adapt to acidic environments by upregulating proteins like LAMP-2 highlights the complexity of targeting tumor metabolism. nih.gov

Development of Research Tools for Biochemical Assays

3-Aminopropylphosphonate (3-APP), a related compound, has been utilized as a research tool for measuring the extracellular pH (pHe) of tumors using ³¹P magnetic resonance spectroscopy (MRS). aacrjournals.orgphysiology.org This non-invasive technique allows for the simultaneous measurement of both intracellular and extracellular pH, providing valuable insights into the tumor microenvironment. physiology.org Accurate measurement of the pH gradient in tumors is significant for developing and evaluating cancer therapies like chemotherapy and hyperthermia, which can be pH-sensitive. physiology.org For example, studies have used 3-APP to demonstrate that oral administration of sodium bicarbonate can increase the peritumoral pH, which in turn can inhibit tumor growth and local invasion. aacrjournals.orgaacrjournals.org In one study, RIF-1 tumors were shown to maintain a steady-state intracellular pH of 7.25 and an extracellular pH of 6.66. physiology.org Another study observed that in bicarbonate-treated tumors, the average pHe increased to 7.4 ± 0.06 from a control value of 7.0 ± 0.11, while the intracellular pH remained largely unaffected. aacrjournals.org

Analytical Techniques for Characterization and Quantification

Chromatographic Methods

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a polar compound like 1-aminopropylphosphonic acid, both high-performance liquid chromatography and gas chromatography are utilized, often requiring a derivatization step to improve analytical performance.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile, polar compounds like aminophosphonic acids. nih.gov Due to the high polarity and poor retention of these compounds on conventional reversed-phase columns, derivatization is a common strategy to enhance their chromatographic behavior and detection. amazonaws.comresearchgate.net This process involves reacting the analyte with a reagent to form a less polar, more easily detectable derivative.

For instance, a common approach involves pre-column derivatization. researchgate.net Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to react with the amino group, allowing for sensitive fluorescence detection. nih.govnih.gov Another derivatizing agent, p-toluenesulfonyl chloride (TsCl), converts amino groups into tosyl derivatives, which can then be separated and analyzed. mdpi.com The separation is typically achieved on a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile. mdpi.com

Table 1: Example HPLC Derivatization Reagents for Aminophosphonic Acids

Derivatizing Agent Target Functional Group Common Detector Reference
9-fluorenylmethyl chloroformate (FMOC-Cl) Primary/Secondary Amines Fluorescence nih.govnih.gov
p-toluenesulfonyl chloride (TsCl) Primary/Secondary Amines UV mdpi.com
1,2-naphthoquinone-4-sulfonate (NQS) Primary/Secondary Amines UV researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. ccsknowledge.com However, this compound is a non-volatile and highly polar molecule, making direct GC analysis challenging. Therefore, a derivatization step is essential to convert it into a volatile and thermally stable derivative suitable for GC analysis. mdpi.com

A common method involves methylation. Pyrolytic methylation in the hot GC injection port can convert alkylphosphonic acids into their corresponding methyl esters. nih.gov For example, a procedure for analyzing alkylphosphonic acids in aqueous samples involves ion-pair solid-phase extraction followed by methylation using phenyltrimethylammonium (B184261) hydroxide (B78521) (PTMAH) in the GC injector. nih.gov Another approach is derivatization with pentafluorobenzyl bromide (PFBBr) after sample extraction. osti.gov The resulting volatile derivatives can then be separated on a capillary column, such as a (5%-Phenyl)-methylpolysiloxane column, and detected. osti.gov

Chiral Chromatography for Enantiomeric Separation and Assignment

Since this compound is a chiral molecule, separating its enantiomers is crucial, particularly in pharmaceutical and biological contexts where different enantiomers can have distinct activities. researchgate.net Chiral chromatography is the primary technique for this purpose, relying on the differential interaction of enantiomers with a chiral stationary phase (CSP). researchgate.net

Several types of CSPs have been successfully used for the enantioseparation of aminophosphonic acids. researchgate.net

Crown Ether-Based CSPs : These stationary phases can complex with primary amines, enabling the resolution of aminophosphonic acid racemates. nih.gov The separation mechanism involves the formation of diastereomeric complexes between the enantiomers and the chiral crown ether.

Polysaccharide-Based CSPs : Columns with derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralpak AD) are effective for separating enantiomers of derivatized aminophosphonic acids. researchgate.net The separation relies on a combination of interactions, including hydrogen bonding, π-π interactions, and steric fit within the chiral grooves of the polysaccharide structure.

Quinine-Derived Anion Exchangers : These CSPs are used for the direct liquid chromatographic separation of N-protected aminophosphonic acids. researchgate.netchiraltech.com The recognition mechanism is based on the ionic exchange between the protonated selector and the anionic analytes, supplemented by other intermolecular interactions. chiraltech.com

Capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins or quinine (B1679958) carbamates, also provides a powerful alternative for achieving enantiomeric separation. nih.govnih.gov

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is a powerful tool for molecular weight determination and structural elucidation based on fragmentation patterns. rsc.org For a compound like this compound, MS provides definitive identification.

When coupled with Gas Chromatography, the technique is known as GC-MS. This hyphenated technique combines the separation power of GC with the detection and identification capabilities of MS. nih.gov For the analysis of this compound, GC-MS requires prior derivatization to make the analyte volatile. nih.govosti.gov An improved ion-pair solid-phase extraction method has been reported for the analysis of alkylphosphonic acids, including methyl, ethyl, and propylphosphonic acids. nih.gov In this method, the analytes are converted to their methyl esters via pyrolytic methylation in the GC injection port and subsequently analyzed by GC-MS under electron impact (EI) ionization mode. nih.gov The resulting mass spectrum provides a unique "fingerprint" for the compound, with characteristic fragment ions that help confirm its structure. msu.edu

Table 2: Summary of GC-MS Derivatization for Alkylphosphonic Acids

Derivatization Method Reagent Analyte Form Key Benefit Reference
Pyrolytic Methylation Phenyltrimethylammonium hydroxide (PTMAH) Methyl ester Non-hazardous, efficient conversion in GC port nih.gov
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) derivative Creates volatile derivatives for many polar compounds researchgate.net

Spectroscopic Techniques for Structural Confirmation and Interaction Studies

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and for studying its interactions with surfaces or other molecules. sum.edu.pl These techniques probe the interaction of electromagnetic radiation with the compound to provide information about its chemical bonds and functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Binding Mode Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption of infrared radiation by a sample, providing information about its vibrational modes and functional groups. rockymountainlabs.com It is particularly useful for analyzing how molecules like this compound bind to surfaces.

Studies using Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy on 3-aminopropylphosphonic acid grafted onto titanium dioxide (TiO2) powder have provided detailed insights into its surface interactions. researchgate.net The FTIR spectra reveal characteristic bands for the amine and phosphonic acid groups. For example, the position of bands associated with the amine group can indicate whether it is present as a free amine (NH2) or as a protonated ammonium (B1175870) group (NH3+). researchgate.net Shifts in the vibrational frequencies of the P=O and P-O-H groups can indicate that the phosphonic acid is deprotonated and anchored to a surface through P-O-metal bonds. researchgate.net This allows for the analysis of different binding modes, such as monodentate, bidentate, or tridentate coordination to a surface. researchgate.netresearchgate.net

Table 3: Key Compound Names Mentioned

Compound Name Abbreviation
This compound -
3-Aminopropylphosphonic acid 3APPA
9-fluorenylmethyl chloroformate FMOC-Cl
p-toluenesulfonyl chloride TsCl
Phenyltrimethylammonium hydroxide PTMAH
Pentafluorobenzyl bromide PFBBr

Solid-State Nuclear Magnetic Resonance (NMR)

Solid-State Nuclear Magnetic Resonance (SSNMR) is a powerful, non-destructive technique used to obtain detailed information about the atomic-level structure, dynamics, and conformation of solid materials. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in solid-state NMR, these interactions provide valuable structural information but also lead to significant line broadening. emory.edu To overcome this, techniques such as Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to enhance spectral resolution and sensitivity. st-andrews.ac.uk For a compound like this compound, SSNMR, particularly of the ³¹P, ¹³C, and ¹H nuclei, can provide insights into its crystalline form, intermolecular interactions, and the local environment of the phosphonate (B1237965) and amino groups.

Detailed research findings from SSNMR studies on aminophosphonic acids reveal characteristic chemical shifts. For the phosphorus nucleus in phosphonates, ³¹P SSNMR spectra typically show signals in a specific range. While precise data for this compound is not extensively documented in publicly available literature, studies on related phosphonate materials show that the isotropic chemical shifts are indicative of the local chemical environment. osti.gov For instance, the degree of protonation of the phosphonate group and its coordination with other atoms significantly influence the ³¹P chemical shift anisotropy. osti.gov In solid-state ³¹P NMR of various phosphonates, chemical shifts can be observed, which are sensitive to the molecular structure and intermolecular interactions, such as hydrogen bonding. elsevierpure.com

¹³C and ¹H SSNMR provide further structural details. ¹³C CP/MAS NMR spectra would be expected to show distinct signals for the three carbon atoms of the propyl chain. The chemical shifts of these carbons would be influenced by their proximity to the amino and phosphonate groups. For example, the carbon atom bonded directly to the phosphorus atom (C1) would exhibit a characteristic chemical shift and coupling to the ³¹P nucleus. Similarly, the carbon adjacent to the amino group (C3) would also have a distinct chemical environment. ¹H MAS NMR spectra can reveal information about the proton environments, although high-power decoupling is often necessary to resolve the signals due to strong dipolar couplings. emory.edust-andrews.ac.uk The absence or presence of certain proton signals, such as those from the P-OH groups, can confirm the deprotonation state of the phosphonic acid in the solid form. elsevierpure.com

Below is a table summarizing the expected SSNMR characteristics for this compound based on general knowledge of similar compounds.

NucleusExpected Chemical Shift Range (ppm)Information Provided
³¹P15 - 30The chemical environment of the phosphorus atom, including its bonding, coordination, and the extent of protonation. The chemical shift anisotropy provides data on the local symmetry of the phosphonate group. osti.gov
¹³C20 - 60The local environment of the carbon atoms in the propyl chain. Splitting of the C1 signal due to coupling with the ³¹P nucleus can confirm the C-P bond.
¹H1 - 8The various proton environments, including those on the alkyl chain and the amino group. The presence and nature of P-OH proton signals can indicate the protonation state. elsevierpure.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. This absorption is dependent on the electronic structure of the molecules, specifically the presence of chromophores, which are functional groups capable of absorbing light. libretexts.org When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λmax) is characteristic of the chromophore present.

For an organic molecule to absorb light in the UV-Vis range (typically 200-800 nm), it generally needs to have π-electrons or non-bonding electrons that can be excited by this energy. libretexts.org Chromophores are typically associated with conjugated systems (alternating single and multiple bonds) or aromatic rings. shimadzu.comlibretexts.org As the extent of conjugation increases, the energy required for electronic transitions decreases, and the λmax shifts to longer wavelengths. shimadzu.com

This compound is a simple aliphatic compound. Its structure consists of a propyl chain with an amino group at one end and a phosphonic acid group at the other. Crucially, it lacks any significant chromophores. There are no aromatic rings, conjugated double bonds, or other functional groups that typically absorb in the near-UV or visible regions of the electromagnetic spectrum. libretexts.orglibretexts.org The electronic transitions available in this compound, such as σ → σ* and n → σ* transitions, require higher energy (shorter wavelengths) and typically occur in the far-UV region (below 200 nm), which is not accessible by standard UV-Vis spectrophotometers. libretexts.org

Therefore, a UV-Vis spectrum of a pure solution of this compound in a non-absorbing solvent (like water or ethanol) is expected to show no significant absorbance peaks in the 200-800 nm range. Any observed absorbance would likely be due to impurities or the solvent cutoff. This lack of absorbance means that direct quantification of this compound using standard UV-Vis spectroscopy is not feasible. However, indirect methods, such as derivatization with a UV-active chromophore or using indirect UV detection in techniques like capillary electrophoresis, could be employed for its quantification. nih.gov

The table below summarizes the expected UV-Vis spectral properties for this compound.

Spectral ParameterExpected Value/Characteristic
λmax (nm)No significant absorbance is expected in the 200-800 nm range.
Molar Absorptivity (ε)Approximately zero for wavelengths above 200 nm.
Appearance of SolutionColorless, assuming the pure compound is dissolved.
Influencing FactorsThe spectrum is not expected to be significantly influenced by pH or solvent in the 200-800 nm range, as there are no chromophores to interact with.

Theoretical and Computational Investigations of 1 Aminopropylphosphonic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like 1-aminopropylphosphonic acid. rsc.orgacs.org By approximating the complex many-electron problem to one concerning the electron density, DFT allows for accurate predictions of molecular geometries, energies, and reactivity.

Prediction of Binding Modes and Adsorption Energies on Surfaces

DFT calculations have been instrumental in elucidating the interaction of aminophosphonates with various surfaces, a critical aspect for applications in materials science and catalysis. While direct studies on this compound are limited, research on the closely related 3-aminopropylphosphonic acid (3-APPA) provides significant insights into its binding behavior on surfaces like titanium dioxide (TiO2). researchgate.net

Computational studies combining experimental techniques with DFT have revealed that aminophosphonates can adopt several binding modes on surfaces, including monodentate, bidentate, and potentially tridentate coordination. researchgate.net The calculated adsorption energies for these various modes help in determining the most stable configurations. For instance, in the case of 3-APPA on an anatase (101) TiO2 surface, DFT calculations showed a coexistence of various structures where the amine group is involved in intra-adsorbate, inter-adsorbate, and adsorbate-surface interactions. researchgate.net The presence of both neutral amine (NH2) and protonated ammonium (B1175870) (NH3+) groups on the surface has also been predicted and confirmed by spectroscopic methods. researchgate.net

The calculated adsorption energies are influenced by factors such as surface coverage and the presence of solvent molecules. These computational models provide a molecular-level understanding of the forces driving the adsorption process, which is crucial for designing functionalized materials with tailored surface properties.

Table 1: Predicted Binding Modes of Aminophosphonates on Surfaces from DFT Studies

Binding ModeDescriptionKey Interactions
MonodentateThe phosphonic acid group binds to the surface through one of its oxygen atoms.P-O-Surface Metal bond
BidentateThe phosphonic acid group binds to the surface through two of its oxygen atoms.Two P-O-Surface Metal bonds
TridentateThe phosphonic acid group binds to the surface through all three of its oxygen atoms.Three P-O-Surface Metal bonds
Amine Group InteractionThe amino group interacts with the surface or adjacent molecules.Hydrogen bonding, electrostatic interactions

Conformational Analysis using Computational Models

Computational models, particularly DFT, are vital for exploring the conformational landscape of flexible molecules like this compound. ucl.ac.uk Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule and the energy barriers between them. This information is fundamental to understanding its chemical reactivity and biological activity.

For a model α-aminophosphonate, DFT studies have investigated various possible conformations in both the gas phase and in aqueous media. ucl.ac.uk These calculations typically involve optimizing the geometry of different starting structures and calculating their relative energies. The results can reveal the most stable conformers and the intramolecular interactions, such as hydrogen bonds, that stabilize them. For instance, a theoretical study on the C-P bond cleavage of a model α-aminophosphonate highlighted the importance of a specific conformation involving an N-H...O(P) hydrogen bond in the reaction pathway. ucl.ac.uk

Mechanistic Predictions for Enzymatic Reactions

Understanding how enzymes catalyze the cleavage of the remarkably stable carbon-phosphorus (C-P) bond in phosphonates is a significant area of research. Computational methods play a crucial role in elucidating these complex reaction mechanisms at an atomic level.

Modeling C-P Bond Cleavage Pathways

Theoretical models have been developed to understand the intricate steps involved in the enzymatic cleavage of the C-P bond. DFT calculations have been successfully applied to model the reaction pathway for the acid-catalyzed hydrolysis of α-aminophosphonates, providing a detailed picture of the transition states and intermediates. nih.gov

One such study on a model α-aminophosphonate confirmed a three-step process:

Protonation: The reaction is initiated by the protonation of the amino group.

Proton Transfer: A subsequent intramolecular proton transfer occurs from the protonated amino group to a phosphonate (B1237965) oxygen via a hydrogen bond.

C-P Bond Cleavage: The C-P bond then breaks, leading to the formation of an imine cation and H-phosphonate, which are subsequently hydrolyzed. nih.gov

These computational models can also assess the role of explicit water molecules in the reaction, showing that they can be essential for the C-P bond cleavage step. nih.gov While these studies provide a framework for understanding the non-enzymatic cleavage, they also offer valuable insights into the potential mechanisms employed by enzymes, which often utilize precisely positioned acidic and basic residues to achieve the same outcome.

Intermediary Carbocation and Radical Pathway Investigations

Beyond hydrolytic pathways, enzymatic C-P bond cleavage can also proceed through radical or carbocationic intermediates. mdpi.com Computational investigations are critical for exploring these highly reactive and transient species, which are challenging to study experimentally.

While direct computational studies on carbocation or radical pathways for this compound were not identified in the provided search context, the investigation of analogous reactions provides a basis for understanding these potential mechanisms. For example, in some enzymatic systems, the cleavage of the C-P bond is proposed to involve radical intermediates. mdpi.com Computational studies can model the formation and stability of these radicals, helping to determine the feasibility of such a pathway.

Similarly, the formation of a carbocation at the α-carbon following the departure of the phosphonate group is another plausible enzymatic strategy. Quantum mechanical calculations can be used to determine the energy barrier for the formation of such a carbocation and to investigate how the enzyme active site might stabilize this high-energy intermediate. These theoretical predictions can guide further experimental studies, such as kinetic isotope effect measurements, to validate the proposed mechanisms.

Molecular Dynamics Simulations (if applicable) for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing a detailed view of their conformational landscapes and interactions with their environment. While specific MD simulation studies focused solely on this compound are not prevalent in the provided search results, the technique is highly applicable and has been used to study other phosphonates.

MD simulations can be employed to explore the conformational flexibility of this compound in solution. By simulating the molecule surrounded by water molecules, one can observe the different shapes (conformations) the molecule adopts and the hydrogen bonding patterns it forms with the solvent. This provides a more realistic picture of the molecule's behavior in a biological or chemical system compared to static computational models.

Furthermore, MD simulations are invaluable for studying the interaction of this compound with other molecules, such as proteins or surfaces. For instance, simulations could be used to model the binding of this compound to the active site of an enzyme, revealing the key interactions that hold it in place and the conformational changes that may occur upon binding. Similarly, MD can simulate the self-assembly of phosphonate molecules on a surface, providing insights into the formation of ordered monolayers.

Biosynthesis and Natural Occurrence of Aminopropylphosphonic Acids

Discovery and Distribution of Naturally Occurring C-P Compoundsebi.ac.uk

Organophosphonates are widely distributed in various organisms, including prokaryotes, eubacteria, fungi, mollusks, and insects. wikipedia.org These compounds are a notable component of the dissolved organic phosphorus in marine environments. frontiersin.org The biological roles of many natural phosphonates are not yet fully understood, but their presence in membranes and as side groups on glycoproteins and exopolysaccharides suggests functions in structural integrity and protection against enzymatic degradation. wikipedia.orgfrontiersin.org

2-Aminoethylphosphonate (AEP) as a Pioneering Exampleebi.ac.uk

The field of natural phosphonates began in 1959 with the discovery of 2-aminoethylphosphonate (AEP), also known as ciliatine. nih.govatamanchemicals.com It was first isolated from protozoa in the rumen of sheep. nih.gov AEP is the most common and widely distributed biogenic phosphonate (B1237965) found in nature. atamanchemicals.comnih.gov It is a structural component of phosphonolipids, which are analogous to common glycerophospholipids, as well as being found in phosphonoproteins and phosphonoglycans. nih.govatamanchemicals.com The presence of AEP in such a wide array of organisms, from bacteria to marine invertebrates, highlights its significance in the biosphere. nih.govfrontiersin.org

Enzymatic Pathways for C-P Bond Formation and Cleavageacs.org

The formation and cleavage of the C-P bond are central to the metabolism of phosphonates. The biosynthesis of nearly all known natural phosphonates starts from the glycolytic intermediate phosphoenolpyruvate (B93156) (PEP). mdpi.com An enzyme called phosphoenolpyruvate mutase catalyzes the intramolecular rearrangement of PEP to form phosphonopyruvate (B1221233), establishing the C-P bond. frontiersin.orgnih.gov This reaction is thermodynamically unfavorable and is typically driven forward by subsequent irreversible reactions, such as decarboxylation. nih.gov

Conversely, the cleavage of the stable C-P bond is a significant biochemical challenge. Microorganisms, particularly bacteria, have evolved sophisticated enzymatic systems to break this bond, allowing them to utilize phosphonates as a source of phosphorus, and sometimes carbon and nitrogen. mdpi.comwikipedia.org There are three principal enzymatic mechanisms for C-P bond cleavage: hydrolytic, oxidative, and a radical-mediated mechanism employed by the C-P lyase complex. mdpi.comresearchgate.net

Oxidative Phosphonate Pathways (PhnY*, PhnZ, PhoF)acs.org

The oxidative cleavage of C-P bonds represents a key catabolic strategy. A well-studied example is the degradation of 2-aminoethylphosphonate (AEP) by a two-enzyme system, PhnY* and PhnZ. nih.govh1.co

PhnY* : This enzyme is an α-ketoglutarate/Fe(II)-dependent dioxygenase. It catalyzes the first step in the oxidative pathway by hydroxylating the α-carbon of AEP to produce (R)-2-amino-1-hydroxyethylphosphonate (R-HAEP). nih.govh1.co

PhnZ : Following the action of PhnY*, the PhnZ enzyme, a Fe(II)-dependent oxygenase from the histidine-aspartate (HD) superfamily, catalyzes the oxidative cleavage of the C-P bond in R-HAEP. This reaction releases inorganic phosphate (B84403) and glycine. nih.govh1.conih.gov

An interesting evolutionary adaptation of this pathway is found in the pathogenic fungus Fonsecaea multimorphosa. This organism possesses a single bifunctional enzyme called PhoF , which is a fusion of domains homologous to PhnY* and PhnZ. nih.govresearchgate.net This fusion protein can perform the entire two-step oxidative degradation. Notably, PhoF exhibits an expanded substrate specificity compared to the separate bacterial enzymes. In addition to AEP, PhoF is capable of degrading 3-aminopropylphosphonic acid (a synonym for 1-aminopropylphosphonic acid), highlighting a direct enzymatic pathway for the catabolism of this specific compound. researchgate.net

Hydrolytic Phosphonate Catabolismacs.org

Hydrolytic pathways are another major route for phosphonate degradation, particularly for AEP. These pathways typically begin with the conversion of the aminophosphonate to an aldehyde. nih.gov

The most common hydrolytic route for AEP degradation involves two key enzymes, PhnW and PhnX: nih.govresearchgate.net

PhnW : A pyridoxal (B1214274) 5'-phosphate (PLP)-dependent transaminase that converts AEP and pyruvate (B1213749) into phosphonoacetaldehyde (B103672) (PAA) and L-alanine. nih.govresearchgate.net

PhnX : A hydrolase that cleaves the C-P bond in PAA to yield acetaldehyde (B116499) and inorganic phosphate. nih.govresearchgate.net

A variation of this pathway exists where PAA is not immediately cleaved but is first oxidized by a dehydrogenase (PhnY) to phosphonoacetate. A subsequent hydrolase (PhnA) then cleaves phosphonoacetate into acetate (B1210297) and inorganic phosphate. nih.govresearchgate.net

Biosynthesis of Specific Phosphonate Natural Productsebi.ac.uknih.gov

The biosynthetic pathways of phosphonate natural products are diverse and lead to a wide range of bioactive molecules, including antibiotics. These pathways often involve unique and chemically complex transformations.

Fosfomycin (B1673569) Biosynthesis (e.g., in Streptomyces fradiae)researchgate.netresearchgate.netnih.gov

Fosfomycin, also known as phosphonomycin, is a clinically important broad-spectrum antibiotic produced by several species of Streptomyces, including S. fradiae. nih.govasm.org Its structure is unique, featuring both a phosphonate group and an epoxide ring. asm.org The biosynthesis of fosfomycin in Streptomyces has been the subject of detailed study.

The pathway begins with the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy), the foundational step in nearly all phosphonate biosyntheses. nih.gov In Streptomyces, the pathway then proceeds through a series of enzymatic steps, including decarboxylation, reduction, methylation, and epoxidation to form the final fosfomycin molecule. nih.govresearchgate.net Radioactive labeling studies in S. fradiae have shown that the carbon skeleton of fosfomycin is derived from glucose, while the methyl group comes from L-methionine. asm.orgnih.gov

The production of fosfomycin is a secondary metabolic process, influenced by the composition of the growth medium. For instance, L-asparagine is an effective nitrogen source, and the presence of citrate, L-methionine, and L-glutamate significantly stimulates antibiotic synthesis. asm.orgnih.gov

Biosynthetic Origin of AHEP (1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid)

The biosynthesis of (R)-1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid (AHEP), a phosphonate analog of tyrosine, remains an area of active scientific inquiry. nih.gov Current research indicates that its biosynthetic pathway is distinct from that of most other known phosphonate natural products. While the complete enzymatic machinery and the corresponding gene cluster responsible for AHEP synthesis have not yet been identified, feeding studies utilizing isotopically labeled precursors have provided significant insights into its metabolic origins. nih.govresearchgate.net

Isotopic Labeling Studies and the Role of Tyrosine

Key investigations into the biosynthesis of AHEP have been conducted through incorporation experiments with isotopically labeled compounds in the producing organism, Astrosporangium hypotensionis, which synthesizes the tripeptide K-26 containing the AHEP moiety. nih.govnih.gov These studies have definitively pointed to L-tyrosine as the primary precursor for the AHEP molecule.

Research findings from these feeding studies can be summarized as follows:

Direct Incorporation of Tyrosine: Experiments have demonstrated that isotopically labeled L-tyrosine is incorporated into the AHEP portion of the K-26 tripeptide. nih.gov This includes the incorporation of the nitrogen atom, the hydrogens on the aromatic ring, and the hydrogens on the β-carbon of tyrosine into the final AHEP structure. nih.gov

Exclusion of the Common Phosphoenolpyruvate (PEP) Mutase Pathway: The majority of known phosphonate biosynthetic pathways commence with the isomerization of phosphoenolpyruvate (PEP) to phosphonopyruvate, a reaction catalyzed by PEP mutase. researchgate.netresearchgate.net However, the labeling patterns observed in the AHEP studies suggest that this pathway is not utilized in its formation. nih.govresearchgate.net This finding points to a novel mechanism for C-P bond formation in an aromatic phosphonate. researchgate.netrsc.org

AHEP as a Discrete Precursor: Further studies have shown that synthetically prepared, isotopically labeled racemic 1,2-¹³C₂-AHEP is efficiently incorporated into K-26. nih.gov This suggests that AHEP is a discrete intermediate in the biosynthetic pathway and is subsequently integrated into the tripeptide. nih.gov

Non-incorporation of Tyramine (B21549): To probe potential intermediates, isotopically labeled tyramine, the decarboxylation product of tyrosine, was also used in feeding studies. The results indicated that tyramine was not incorporated into the AHEP moiety of K-26. nih.gov This finding suggests that the phosphonation step likely occurs before any decarboxylation of the tyrosine precursor.

While these studies have successfully identified L-tyrosine as the foundational building block for AHEP and have ruled out the common PEP mutase pathway, detailed quantitative data on the percentage of isotopic incorporation from these experiments are not widely available in the public domain. Therefore, a data table summarizing these specific enrichment values cannot be provided at this time. The collective evidence, however, strongly supports a unique biosynthetic route for AHEP originating from L-tyrosine. Future research focused on elucidating the specific enzymes and genetic pathways will be necessary to fully understand the molecular logic behind the formation of this unusual phosphonate natural product. nih.gov

Advanced Research Directions and Future Perspectives

Rational Design of Next-Generation 1-Aminopropylphosphonic Acid Analogs

The rational design of new this compound analogs is a key focus for enhancing their biological activity and specificity. This approach relies heavily on understanding the structure-activity relationships (SAR) that govern the interactions of these molecules with their biological targets. By systematically modifying the chemical structure of the parent compound, researchers can fine-tune its properties to achieve desired therapeutic effects.

Key strategies in the rational design of aminophosphonate analogs include:

Modification of the Phosphonate (B1237965) Group: Altering the ester groups on the phosphonate moiety can influence the compound's solubility, cell permeability, and metabolic stability.

Substitution on the Propyl Chain: Introducing various substituents on the propyl backbone can impact the molecule's conformation and its binding affinity to target proteins.

Alterations to the Amino Group: Modifications of the amino group, such as N-alkylation or N-acylation, can modulate the compound's basicity and its ability to form hydrogen bonds.

Computational methods, such as molecular docking, play a crucial role in the rational design process. These techniques allow researchers to predict how different analogs will bind to the active site of a target enzyme or receptor, thereby guiding the synthesis of the most promising candidates. For instance, docking studies of α-aminophosphonate derivatives have been used to predict their binding affinity to enzymes like acetylcholinesterase, a key target in the treatment of Alzheimer's disease.

The following table summarizes the impact of various structural modifications on the biological activity of α-aminophosphonate analogs, based on findings from several research studies.

Structural ModificationImpact on Biological ActivityExample Application
Introduction of aromatic or heterocyclic ringsCan enhance binding to enzyme active sites through pi-pi stacking interactions.Anticancer and antimicrobial agents.
Variation of alkoxy groups on the phosphonateInfluences cell permeability and can modulate antimicrobial activity. nih.govAntibacterial drugs.
Incorporation of a pyrazole moietyCan lead to significant inhibitory effects on enzymes like acetylcholinesterase.Potential therapeutics for neurodegenerative diseases.
Creation of metal complexesCan introduce novel biological activities, such as antitumor properties. nih.govDevelopment of metallodrugs.

Exploration of Novel Biological Targets and Therapeutic Avenues

While the biological activities of aminophosphonates have been explored for some time, the search for novel biological targets and therapeutic applications for this compound and its derivatives is an ongoing endeavor. The structural similarity of α-aminophosphonic acids to α-amino acids makes them potent inhibitors of enzymes involved in amino acid metabolism. nih.gov This inhibitory action is a cornerstone of their therapeutic potential.

Current research is expanding the scope of diseases that could be treated with aminophosphonate-based drugs. Some of the promising therapeutic avenues being investigated include:

Anticancer Therapy: Novel α-aminophosphonate derivatives have been designed and synthesized with the aim of developing new anticancer agents. nih.gov Studies have shown that some of these compounds exhibit significant activity against various cancer cell lines, including breast cancer. nih.gov The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis.

Antiviral Agents: The development of aminophosphonate-based antiviral agents is another active area of research. frontiersin.org By targeting viral enzymes that are essential for replication, these compounds can effectively inhibit the spread of viral infections. Molecular docking studies are being employed to identify viral proteins that can be targeted by novel aminophosphonate derivatives. frontiersin.org

Antibacterial Drugs: With the rise of antibiotic-resistant bacteria, there is a pressing need for new antibacterial agents. Aminophosphonates have shown promise in this area, with studies revealing their ability to inhibit the growth of pathogenic bacterial strains. nih.gov The relationship between the structure of these compounds and their antibacterial activity is a key area of investigation to develop more potent drugs. nih.gov

Enzyme Inhibition for Neurodegenerative Diseases: As analogs of amino acids, aminophosphonates can act as potent inhibitors of various enzymes, including proteases and esterases. nih.gov This has significant implications for the treatment of neurodegenerative diseases where enzyme dysregulation plays a crucial role. For example, derivatives of aminophosphonates are being investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. nih.gov

The table below highlights some of the key biological targets for aminophosphonate derivatives and their potential therapeutic applications.

Biological TargetTherapeutic Application
Enzymes in amino acid metabolismAntibacterial, Herbicidal
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)Alzheimer's Disease
Viral proteases and polymerasesAntiviral therapy
MicrotubulesAnticancer therapy
Serine proteasesVarious inflammatory and metabolic diseases

Development of Advanced Materials Based on Aminopropylphosphonic Acid Surface Modification

The unique chemical properties of this compound, particularly the strong binding affinity of the phosphonate group to metal oxide surfaces, make it an excellent candidate for surface modification of advanced materials. This functionalization can impart new properties to the material, opening up a wide range of applications in catalysis, environmental remediation, and biotechnology.

A significant area of research is the grafting of aminopropylphosphonic acid onto the surface of titanium dioxide (TiO2). vub.be This modification has been shown to enhance the material's performance in various applications:

Heterogeneous Catalysis: The amine groups introduced onto the TiO2 surface can act as anchoring sites for metal nanoparticles, creating highly efficient and stable heterogeneous catalysts.

Adsorption of Heavy Metals: The functionalized TiO2 surface exhibits a high affinity for heavy metal ions, making it a promising material for water purification and environmental remediation. nih.gov

Biomolecular Coupling: The amine functionality can be used to covalently attach biomolecules, such as enzymes or antibodies, to the TiO2 surface for applications in biosensors and biocatalysis.

Recent studies have also explored the functionalization of other materials with aminopropylphosphonic acid and its derivatives:

Graphene Oxide (GO): The synthesis of (aminomethyl)phosphonic acid-functionalized graphene oxide (AMPA-GO) has been reported, demonstrating superior adsorption properties for thorium(IV) ions compared to plain GO. consensus.app This highlights the potential of such materials in the separation and recovery of valuable elements.

Mesoporous Silica: The immobilization of phosphonic acids on mesoporous silica offers new opportunities for applications in catalysis and drug delivery.

The table below provides an overview of different materials functionalized with aminopropylphosphonic acid and their resulting applications.

MaterialSurface ModificationApplication
Titanium Dioxide (TiO2)Grafting of 3-aminopropylphosphonic acidHeterogeneous catalysis, Metal sorption, CO2 capture, Enzyme immobilization
Graphene Oxide (GO)Functionalization with (aminomethyl)phosphonic acidAdsorption of heavy metals (e.g., Thorium)
Iron Oxide (Fe3O4)Modification with 3-aminopropylphosphonic acidNot specified in provided context
Mesoporous SilicaImmobilization of phosphonic acidsCatalysis, Drug delivery

Integration of Multidisciplinary Approaches in Aminophosphonate Research

The complexity of aminophosphonate research necessitates a multidisciplinary approach, integrating expertise from organic chemistry, computational chemistry, biology, and materials science. This collaborative effort is crucial for accelerating the discovery and development of new applications for this compound and its analogs.

A prime example of this integration is the use of both experimental and computational methods to study the surface modification of materials. For instance, researchers have combined spectroscopic techniques like X-ray Photoelectron Spectroscopy (XPS) and Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy with Density Functional Theory (DFT) calculations to gain a detailed understanding of how 3-aminopropylphosphonic acid interacts with the surface of mesoporous TiO2 powder. vub.be This combined approach provides insights into the molecular-level properties that are not attainable with a single methodology.

In the realm of drug discovery, a multidisciplinary approach is equally vital. The process typically involves:

Organic Synthesis: Chemists design and synthesize novel aminophosphonate analogs.

Biological Screening: Biologists evaluate the activity of these compounds against various biological targets.

Computational Modeling: Computational chemists use molecular docking and other modeling techniques to understand the structure-activity relationships and guide the design of more potent compounds.

This iterative cycle of synthesis, testing, and modeling is a powerful strategy for the development of new therapeutic agents. The integration of these disciplines allows for a more rational and efficient drug discovery process.

Overcoming Challenges in Synthesis and Application of this compound

Despite the significant potential of this compound and its derivatives, there are several challenges that need to be addressed to facilitate their widespread synthesis and application.

Synthetic Challenges:

The most common method for synthesizing α-aminophosphonates is the Kabachnik-Fields reaction, a one-pot, three-component condensation of an aldehyde or ketone, an amine, and a dialkyl phosphite (B83602). mdpi.com While this reaction is versatile, there are ongoing efforts to improve its efficiency and sustainability. Key challenges include:

Reaction Conditions: Many traditional methods require harsh reaction conditions, such as high temperatures or the use of hazardous solvents. The development of "greener" synthetic protocols that utilize milder conditions and environmentally benign solvents is a major research focus. mdpi.com

Catalyst Efficiency: A wide range of catalysts have been explored for the Kabachnik-Fields reaction, including Lewis acids and Brønsted acids. researchgate.net However, the development of highly active, reusable, and cost-effective catalysts remains a challenge.

Scalability: Translating a laboratory-scale synthesis to an industrial-scale process can be difficult. Challenges include ensuring consistent yields, managing heat transfer, and purifying large quantities of the product. princeton-acs.org

Application Challenges:

In the context of materials science, the long-term stability of aminopropylphosphonic acid-functionalized surfaces is a key concern. Studies have shown that under certain conditions, such as exposure to humid ambient light, the organic layer on TiO2 can undergo photo-induced oxidative degradation. d-nb.info Understanding the degradation mechanisms and developing strategies to prevent it are crucial for the practical application of these materials.

In therapeutic applications, challenges related to drug delivery, bioavailability, and potential off-target effects need to be carefully addressed. The development of prodrug strategies, where the phosphonate group is masked to improve cell permeability, is one approach to overcoming some of these hurdles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Aminopropylphosphonic acid, and how are reaction conditions optimized?

  • Methodology : The most common synthesis involves a one-pot condensation of aldehydes, amines, and phosphites. For example, benzyl carbamate, triphenyl phosphite, and propionaldehyde react in glacial acetic acid under reflux, followed by hydrolysis with hydrochloric acid . Optimization includes adjusting molar ratios (e.g., aldehyde excess to drive the reaction) and refining hydrolysis duration (typically 6 hours) to maximize yield and purity . Acidic conditions (e.g., HCl) ensure complete deprotection of intermediates.

Q. How is this compound characterized spectroscopically?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy is critical. The compound’s structure is confirmed via <sup>1</sup>H NMR signals (e.g., δ = 0.95 ppm for CH3 and δ = 3.04 ppm for the CH-P group) and <sup>31</sup>P NMR (δ = 14.7 ppm), which distinguishes the phosphonic acid moiety . Mass spectrometry and elemental analysis further validate molecular weight (139.09 g/mol) and purity .

Q. What are the primary applications of this compound in biochemical research?

  • Methodology : It serves as an enzyme inhibitor by competitively binding to active sites (e.g., in Aphanomyces spp., where it disrupts zoospore formation) . Researchers use it to study metabolic pathways, particularly those involving phosphonate analogs of amino acids . Its dual amino and phosphonic groups enable mimicry of natural substrates in enzymatic assays .

Advanced Research Questions

Q. How does stereochemistry at the α-carbon influence the bioactivity of this compound, and what methods enable enantioselective synthesis?

  • Methodology : The α-carbon’s absolute configuration affects binding affinity to target enzymes. Stereoselective synthesis employs catalytic asymmetric phosphorylation, such as using chiral catalysts (e.g., BINOL derivatives) during imine phosphorylation . Advanced techniques like HPLC with chiral stationary phases or X-ray crystallography resolve enantiomers and validate configurations .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology : Discrepancies (e.g., varying IC50 values in enzyme inhibition) may stem from differences in assay conditions (pH, temperature) or impurity profiles. Researchers should:

  • Standardize purification protocols (e.g., Dowex 50WX8 ion-exchange chromatography) .
  • Validate target specificity using knockout models or isotopic labeling .
  • Cross-reference data with structurally related compounds (e.g., phenylphosphonic acid derivatives) to identify trends .

Q. How can computational modeling enhance the design of this compound derivatives for targeted enzyme inhibition?

  • Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes like carboxypeptidase A. Density functional theory (DFT) calculations optimize substituent effects on electronic properties (e.g., pKa of the phosphonic group) . Hybrid QM/MM simulations further elucidate reaction mechanisms in enzyme active sites .

Data Contradiction Analysis

Q. Why do studies report varying yields in the Kabachnik-Fields synthesis of this compound?

  • Analysis : Yield disparities (e.g., 60–85%) arise from:

  • Reagent purity : Impurities in aldehydes or phosphites hinder condensation .
  • Workup protocols : Incomplete hydrolysis of intermediates or inadequate recrystallization (e.g., using ethanol-water vs. methanol) affects final purity .
    • Resolution : Use anhydrous reagents and monitor reaction progress via TLC. Optimize recrystallization solvents based on solubility profiles .

Tables of Key Data

Property Value Reference
Molecular Weight139.09 g/mol
<sup>31</sup>P NMR Shiftδ = 14.7 ppm
Boiling Point311.91°C
Enzymatic IC5010–50 µM (Aphanomyces spp.)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.